8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-oxa-1,4-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11) |
InChI Key |
XKROONATNAPQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)C(=O)NCCN2 |
Origin of Product |
United States |
Structural Analysis and Stereochemistry of 8 Oxa 1,4 Diaza Spiro 5.5 Undecan 5 One
Elucidation of Spiro[5.5]undecane Ring Conformations
The conformational landscape of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is primarily dictated by the conformations of its two six-membered rings. For a standard cyclohexane (B81311) ring, several conformations exist, including the high-energy "flat" and "half-chair" forms, the intermediate energy "boat" and "twist-boat" forms, and the lowest-energy "chair" conformation. masterorganicchemistry.com The chair conformation is the most stable because it minimizes both angular strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-C bonds in a staggered arrangement). masterorganicchemistry.com
Table 1: Relative Energies of Cyclohexane Conformations Note: These are general values for unsubstituted cyclohexane and can be influenced by substituents and heteroatoms.
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair | 0 | No angle or torsional strain. Most stable. masterorganicchemistry.com |
| Twist-Boat | 5.5 | Reduced torsional and steric strain compared to boat. |
| Boat | 6.9 | Torsional strain from eclipsed bonds and steric strain ("flagpole" interaction). |
| Half-Chair | 10.8 | High torsional and angle strain. masterorganicchemistry.com |
Cyclohexanone Ring Conformation in Spirostructures
The ring containing the ketone group (positions 1, 2, 3, 4, 5, and the spiro atom) is a derivative of cyclohexanone. The presence of the sp²-hybridized carbonyl carbon at position 5 significantly influences the ring's geometry. Compared to a standard cyclohexane chair, the C-C(=O)-C bond angle is wider, and the atoms C4, C5, C6, and N1 tend to lie closer to a single plane. This leads to a flattening of the chair conformation in that region. acs.org
Studies on similar γ-spirolactams have shown that while the six-membered carbocyclic ring maintains a distinct chair conformation, the ring containing the carbonyl group can adopt various envelope or flattened chair conformations. researchgate.net The exact conformation is a fine balance between minimizing torsional strain from the remaining sp³ centers and accommodating the planar geometry of the amide/ketone portion of the ring.
Isomeric Considerations and Diastereoselectivity
The spiro atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers. The synthesis of spirocycles in an enantiomerically pure form is a significant area of research. rsc.org
Diastereomers arise when a molecule has two or more stereocenters. While the parent compound has only one, diastereoselectivity becomes a critical factor during its synthesis, especially if chiral precursors are used or if the reaction methodology creates multiple stereocenters simultaneously. nih.gov For instance, the synthesis of novel spiro-tetrahydroquinoline derivatives has been achieved with high diastereoselectivity using one-pot reaction methods, where the reaction pathway favors the formation of one diastereomer over others due to lower steric hindrance in the transition state. nih.gov
The synthesis of complex spiro compounds often relies on cascade reactions or hetero-Diels-Alder reactions, where achieving high diastereoselectivity is a primary objective. nih.govrsc.org The choice of catalysts, solvents, and reaction conditions can profoundly influence the stereochemical outcome, often leading to the preferential formation of the most thermodynamically stable diastereomer. nih.gov
Table 2: Synthetic Approaches to Spirocycles and Stereochemical Control
| Reaction Type | Description | Potential for Diastereoselectivity |
|---|---|---|
| Multi-Component Reactions (MCRs) | Multiple starting materials react in a single step to form the spirocycle. walshmedicalmedia.commdpi.com | Can be highly diastereoselective, often controlled by catalyst or substrate structure to yield a single diastereomer. nih.gov |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition to form a heterocyclic ring, which can be part of a spiro framework. | Excellent diastereoselectivity can be achieved, particularly in intramolecular variants or with specific catalysts. rsc.org |
| Cascade (Domino) Reactions | A series of intramolecular reactions triggered by a single event to build the complex spiro structure. walshmedicalmedia.com | Often provides high stereocontrol as the formation of each new bond is directed by the existing stereochemistry of the intermediate. nih.gov |
| Organocatalysis | Uses small organic molecules as catalysts to promote the enantioselective and diastereoselective synthesis of spiro compounds. rsc.orgnih.gov | A powerful modern tool for achieving high levels of both diastereo- and enantioselectivity. acs.org |
Stereoelectronic Effects in Spiro-heterocycles
Stereoelectronic effects are orbital interactions that dictate the preferred geometry and reactivity of a molecule. wikipedia.org In heteroatom-containing spirocycles like this compound, these effects are crucial for determining the most stable conformation. researchgate.net
The most significant stereoelectronic interaction in the oxane ring (Ring 2) is the anomeric effect. This effect describes a stabilizing interaction between a lone pair of electrons on a heteroatom (in this case, the oxygen at position 8) and the adjacent anti-bonding sigma (σ) orbital. Specifically, a lone pair on O8 can overlap with the σ orbitals of the C6-C7 and C6-C11 bonds. This n → σ* donation of electron density stabilizes the molecule, shortens the O8-C bond, and can influence the preference for specific chair conformations where this orbital overlap is maximized.
Similarly, in the hexahydropyrimidinone ring (Ring 1), the lone pair on the amine nitrogen (N1) can interact with adjacent σ* orbitals, such as σ* C6-C5. The other nitrogen (N4) is part of an amide-like system, and its lone pair is largely delocalized into the C5=O π-system, which planarizes this part of the ring and influences its conformational flexibility and electronic properties. These intricate electronic interactions, combined with classic steric effects, finely tune the molecule's three-dimensional shape and stability. researchgate.net
Table 3: Potential Stereoelectronic Interactions in this compound
| Interaction Type | Orbitals Involved | Ring | Expected Consequence |
|---|---|---|---|
| Anomeric Effect | n(O8) → σ(C6-C7) / σ(C6-C11) | Tetrahydropyran (B127337) Ring | Stabilization of the chair conformation; shortening of the O8-C bonds. wikipedia.org |
| n-σ* Interaction | n(N1) → σ(C6-C5) / σ(C2-C3) | Hexahydropyrimidinone Ring | Conformational stabilization; influences bond lengths around N1. |
| Amide Resonance | n(N4) ↔ π*(C5=O) | Hexahydropyrimidinone Ring | Planarization of the N4-C5(=O)-C6 fragment; restricted rotation around the N4-C5 bond. |
Compound Index
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Spirocyclization Reactions
The formation of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core likely proceeds through a spirocyclization reaction. While specific mechanistic studies for this exact compound are not extensively documented in publicly available literature, the formation of similar spiro-N,O-heterocyclic systems often involves intramolecular cyclization reactions. One plausible pathway could involve a tandem reaction sequence. For instance, a key step in the synthesis of related spirocyclic molecules is intramolecular cyclization, which can be triggered under various conditions.
In analogous systems, such as the synthesis of spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, a tandem Claisen rearrangement followed by an intramolecular oxa-Michael addition has been reported. This type of reaction cascade highlights a potential strategy where a suitably substituted precursor could undergo sequential ring-closing events to form the spirocyclic core. Another general approach to the formation of oxa-spirocycles is through iodocyclization, which has been utilized to prepare a wide array of over 150 different oxa-spirocyclic compounds.
Transformations of Carbonyl Functionalities
The carbonyl group at the 5-position of the piperidinone ring is a key site for chemical modification. Its reactivity is typical of a lactam carbonyl, allowing for a range of nucleophilic additions and related transformations.
Conversion to Oxime Derivatives
The conversion of the ketone functionality in this compound to its corresponding oxime derivative is a feasible transformation. Generally, the synthesis of oximes involves the reaction of a ketone with hydroxylamine (B1172632) or its hydrochloride salt, often in a polar solvent like ethanol (B145695). The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. This transformation serves as a valuable method for introducing a new functional group and altering the electronic and steric properties of the molecule.
Oxidation Reactions
The this compound scaffold possesses several sites susceptible to oxidation. The secondary amine in the piperidine (B6355638) ring and the tertiary amine in the morpholine (B109124) ring can potentially be oxidized. In a related system, spiro-5-hydroxymorpholinones have been oxidized to the corresponding spiro-morpholine-diones using chromium trioxide (CrO₃). This suggests that the methylene (B1212753) group adjacent to the morpholine oxygen could also be a site for oxidation under specific conditions. Furthermore, the nitrogen atom of the morpholine ring is a potential site for oxidation to form an N-oxide, a common transformation in the metabolism of morpholine-containing compounds.
Reduction Reactions
The reduction of the lactam functionality within the piperidinone ring of this compound would lead to the corresponding spiro-diamine. General methods for the reduction of lactams to cyclic amines are well-established. For instance, sodium borohydride (B1222165) in the presence of a Lewis acid or other activating agents can be employed for this purpose. The selective reduction of the lactam carbonyl in the presence of other functional groups is a key consideration in such transformations.
Substitution Reactions
Substitution reactions on the this compound scaffold can occur at several positions. The secondary amine of the piperidine ring is a prime site for N-alkylation or N-acylation, allowing for the introduction of a wide variety of substituents. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The choice of solvent and base is crucial for controlling the selectivity and efficiency of these reactions.
Derivatization Strategies for Structural Modification
The structural modification of the this compound scaffold is key to exploring its structure-activity relationship for various applications. Derivatization can be achieved through a variety of reactions targeting the different functional groups present in the molecule.
Table 1: Potential Derivatization Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated piperidine derivative |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-acylated piperidine derivative |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-arylated piperidine derivative |
These derivatization strategies allow for the systematic modification of the spirocyclic scaffold, enabling the synthesis of a library of compounds with diverse physicochemical properties. For example, N-alkylation can be used to introduce lipophilic or hydrophilic side chains, while N-acylation can introduce amide functionalities that can participate in hydrogen bonding. Palladium-catalyzed N-arylation offers a powerful method for introducing aromatic and heteroaromatic moieties.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 1,7-Dioxaspiro[5.5]undecane, offering precise insights into its proton and carbon framework.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 1,7-Dioxaspiro[5.5]undecane provides characteristic signals corresponding to the different sets of protons in the molecule. A representative analysis in deuterated chloroform (B151607) (CDCl₃) shows several key multiplets. mdpi.com The protons on the carbons adjacent to the oxygen atoms (C2, C6, C8, C11) typically appear in the range of δ 3.5-3.8 ppm. The remaining methylene (B1212753) protons of the cyclohexane (B81311) rings (C3, C4, C9, C10) resonate further upfield, generally between δ 1.4 and 1.9 ppm. mdpi.com
A detailed assignment of the signals is as follows:
A multiplet observed between δ 3.72–3.65 ppm can be attributed to two protons. mdpi.com
Another multiplet from δ 3.63–3.56 ppm corresponds to another two protons. mdpi.com
The spectrum also shows a multiplet in the region of δ 1.87–1.76 ppm for two protons. mdpi.com
A more complex multiplet is found between δ 1.64–1.47 ppm, integrating to eight protons. mdpi.com
A triplet of doublets at δ 1.43 ppm is also observed for two protons. mdpi.com
Table 1: ¹H NMR Spectroscopic Data for 1,7-Dioxaspiro[5.5]undecane in CDCl₃ mdpi.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.72–3.65 | m | 2H | H-2, H-8 or H-6, H-11 |
| 3.63–3.56 | m | 2H | H-2, H-8 or H-6, H-11 |
| 1.87–1.76 | m | 2H | Methylene protons |
| 1.64–1.47 | m | 8H | Methylene protons |
| 1.43 | td | 2H | Methylene protons |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For the symmetric 1,7-Dioxaspiro[5.5]undecane, five distinct signals are expected. The most downfield signal corresponds to the spiro carbon (C5), which is bonded to two oxygen atoms. mdpi.com The carbons adjacent to the oxygens (C2, C6, C8, C11) appear at an intermediate chemical shift, while the remaining aliphatic carbons (C3, C4, C9, C10) are found in the upfield region.
Published data in CDCl₃ shows the following chemical shifts:
The spiro carbon (C5) resonates at approximately δ 95.0 ppm. mdpi.com
The carbons adjacent to the ring oxygens (C2, C6, C8, C11) are found at δ 60.3 ppm. mdpi.com
The other three sets of methylene carbons appear at δ 35.7, 25.3, and 18.5 ppm. mdpi.com
Table 2: ¹³C NMR Spectroscopic Data for 1,7-Dioxaspiro[5.5]undecane in CDCl₃ mdpi.com
| Chemical Shift (δ) ppm | Carbon Assignment |
| 95.0 | C5 (spiro carbon) |
| 60.3 | C2, C6, C8, C11 |
| 35.7 | Methylene carbons |
| 25.3 | Methylene carbons |
| 18.5 | Methylene carbons |
Elucidation of Non-Equivalence in Spiro Structures via NMR
The spirocyclic nature of 1,7-Dioxaspiro[5.5]undecane results in a rigid conformational structure. Unlike simple monosubstituted cyclohexanes, which undergo rapid chair-chair interconversion at room temperature, the spiro junction in this molecule locks the rings into a preferred conformation. This conformational rigidity is a key feature that can be studied by NMR. cdnsciencepub.com
A study comparing 1-oxaspiro[5.5]undecane with 1,7-dioxaspiro[5.5]undecane revealed that the latter is conformationally rigid at room temperature, existing in a single conformation. cdnsciencepub.com This is in contrast to the mono-oxa analogue, which shows a dynamic equilibrium between two conformers at room temperature. The rigidity of the dioxaspiro compound is attributed to the anomeric and exo-anomeric effects, which stabilize a specific arrangement of the oxygen lone pairs with respect to the C-O bonds of the rings. cdnsciencepub.com This conformational lock leads to distinct chemical shifts for the axial and equatorial protons and carbons, although rapid bond rotations within the methylene groups can sometimes average these signals. Temperature-dependent NMR studies can be employed to further probe these dynamic processes. cdnsciencepub.com
Infrared (IR) Spectroscopy
The IR spectrum of 1,7-Dioxaspiro[5.5]undecane is characterized by the absence of carbonyl (C=O) or hydroxyl (O-H) stretching bands, and the prominent presence of C-O and C-H stretching vibrations. The key absorption bands are:
C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹, characteristic of the sp³ C-H bonds in the cyclohexane rings.
C-O stretching: Strong, characteristic bands for the ether linkages are typically observed in the 1100-1250 cm⁻¹ region.
The chemical structure can be confirmed using Fourier Transform-Infrared (FT-IR) spectroscopy, with spectra often recorded using KBr discs. mdpi.com
Table 3: Characteristic IR Absorption Bands for 1,7-Dioxaspiro[5.5]undecane
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 2850-3000 | Strong | C-H (alkane) stretch |
| 1100-1250 | Strong | C-O (ether) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1,7-Dioxaspiro[5.5]undecane, the molecular formula is C₉H₁₆O₂, which corresponds to a molecular weight of 156.22 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is observed at m/z 156. mdpi.com
The fragmentation pattern is characteristic of spiroacetals. Key fragment ions are observed at m/z 101 and 98. mdpi.com The NIST Mass Spectrometry Data Center reports a top peak at m/z 101. nih.govnist.gov These fragments arise from the cleavage of the spirocyclic system.
Table 4: Key Mass Spectrometry Data for 1,7-Dioxaspiro[5.5]undecane
| m/z | Interpretation |
| 156 | Molecular Ion [M]⁺ |
| 101 | Characteristic fragment |
| 98 | Characteristic fragment |
X-ray Crystallography for Absolute Configuration and Conformation
As of the latest available data, no peer-reviewed studies detailing the single-crystal X-ray diffraction analysis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one have been published. Consequently, crystallographic data such as unit cell dimensions, space group, and the precise atomic coordinates that would definitively establish its three-dimensional structure, absolute configuration at the spirocyclic center, and preferred solid-state conformation are not available.
The determination of a molecule's absolute configuration and conformation through X-ray crystallography is a definitive analytical technique. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be precisely determined. This information is crucial for understanding the steric and electronic properties of a molecule, which in turn influence its biological activity and physical properties.
Without experimental crystallographic data for this compound, any discussion of its specific bond lengths, bond angles, and torsional angles that define its conformation would be purely speculative. Similarly, the assignment of the absolute configuration (R or S) at the spiro-carbon atom cannot be confirmed.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the empirical data required for a complete structural elucidation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Optimized Geometrical Parameters
A primary result from DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. This provides key structural information, including bond lengths, bond angles, and dihedral (torsion) angles. For spiro compounds, these parameters define the conformation of the rings and the orientation of substituents. For instance, in a study of a 1,2,4-triazolo-thiaza-crown ether, DFT calculations were able to reproduce experimental bond lengths with deviations of less than 0.03 Å and bond angles with deviations of less than 3 degrees compared to X-ray crystallography data. nist.gov
The table below illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one and are presented for demonstrative purposes.
Interactive Table: Hypothetical Optimized Geometrical Parameters
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|---|
| Bond Length | C5=O | 1.23 | - | - |
| Bond Length | N4-C5 | 1.35 | - | - |
| Bond Length | C6-N1 | 1.47 | - | - |
| Bond Length | C6-O8 | 1.43 | - | - |
| Bond Angle | N4-C5-C6 | - | 118.0 | - |
| Bond Angle | C5-N4-C3 | - | 125.0 | - |
| Dihedral Angle | C7-C6-N1-C2 | - | - | 175.0 |
Infrared Vibrational Frequencies Prediction
DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of atomic motion (e.g., stretching, bending). These predicted spectra are valuable for interpreting experimental IR data and identifying characteristic functional groups. For example, the strong absorption band corresponding to the C=O (carbonyl) stretch in the amide group of this compound would be a prominent feature. A gas-phase IR spectrum for the related compound Spiro[5.5]undeca-1,8-dien-3-one is available in the NIST database and shows characteristic peaks for its functional groups. cdnsciencepub.com
Interactive Table: Hypothetical Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Medium | N-H stretch |
| 2945 | Strong | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (amide I) |
| 1540 | Medium | N-H bend (amide II) |
| 1250 | Strong | C-N stretch |
NMR Chemical Shift Prediction
Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing predicted shifts with experimental data is a powerful method for structure verification. In studies of complex molecules, calculated NMR data has proven essential for confirming the predominance of specific isomers in solution. sci-hub.se For spiro compounds like 1-oxaspiro[5.5]undecane, ¹³C NMR spectroscopy at varying temperatures has been used to study the equilibrium between different conformers. rsc.org
Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C5 (C=O) | 172.5 |
| C2 | 45.1 |
| C3 | 48.3 |
| C6 (Spiro) | 85.7 |
| C7 | 65.2 |
| C9 | 68.0 |
| C10 | 25.4 |
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism. e-tarjome.com This approach can rationalize experimental outcomes, such as product ratios and reaction rates, and even predict new reactivity. e-tarjome.com For complex rearrangements or cyclizations involved in the synthesis of spirocyclic frameworks, computational studies can distinguish between different possible mechanistic routes. cdnsciencepub.com These investigations provide a detailed, atom-level understanding of how bonds are formed and broken during the synthesis of molecules like this compound. e-tarjome.comcdnsciencepub.com
Conformational Analysis via Theoretical Methods
Spiro compounds possess unique three-dimensional structures, and their biological or chemical activity often depends on their preferred conformation. researchgate.net Theoretical methods, ranging from semi-empirical methods like PM3 to high-level ab initio and DFT calculations, are used to explore the conformational landscape of a molecule. researchgate.net These studies identify stable conformers (low-energy states) and the energy barriers between them. For spiro[5.5]undecane systems, the two six-membered rings typically adopt chair conformations. The relative stability of different conformations can be influenced by subtle stereoelectronic interactions, such as the anomeric effect, which has been studied computationally in related dioxa-spiro[5.5]undecane systems. researchgate.net Such analyses are crucial for understanding the structure-activity relationships of pharmacologically active spiro compounds. e-tarjome.comresearchgate.net
Molecular Modeling Approaches in Spiro-Compound Design
Molecular modeling encompasses a range of computational techniques used to design and evaluate new molecules. rsc.org In the context of drug discovery, modeling is used to design spiro compounds that can fit into the binding site of a biological target, such as a protein or enzyme. This process, often part of computer-aided drug design (CADD), can involve creating libraries of virtual compounds and "docking" them into a receptor's active site to predict binding affinity. By using a spirocyclic scaffold like this compound, chemists can explore three-dimensional chemical space in ways that are not possible with simpler, flatter molecules. Modeling helps in designing these complex structures to have optimal properties, accelerating the development of new therapeutic agents. e-tarjome.com
Biological Activity and Molecular Mechanisms
General Overview of Biological Significance of Nitrogen-Containing Spiro-Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these structural motifs. It is estimated that at least 85% of all biologically active molecules are heterocyclic or contain a nitrogen atom within their complex structures. nih.gov A 2014 analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. The prevalence of these structures in nature and medicine underscores their therapeutic importance.
The properties of nitrogen-containing heterocycles, such as their ability to form hydrogen bonds and engage in various non-covalent interactions, allow them to bind to a wide array of biological targets, including enzymes and receptors. acs.org Spiro-heterocycles, a subclass of these compounds, possess a unique three-dimensional architecture that can provide high receptor affinity and specificity. The spirocyclic core imparts a rigid conformation that can be advantageous for optimizing interactions with the binding sites of biological targets.
Modulation of Receptor Interactions
Derivatives of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold have been investigated for their ability to modulate various receptors, demonstrating a range of activities from agonism to antagonism.
A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of treatments for pain and other neurological disorders. acs.org The antagonistic activity of these spiro-heterocyclic compounds at the σ1 receptor is a key component of their pharmacological profile.
Research has shown that modifications at various positions of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold significantly influence the binding affinity for the σ1 receptor. For instance, the introduction of phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 has been found to yield compounds with high affinity. nih.gov The binding affinities (Ki) of several representative compounds for the human σ1 receptor are detailed in the table below.
| Compound | R¹ | R² | Ar | σ1 Ki (nM) |
| 15a | Me | H | 2-pyridyl | 14 |
| 15b | Me | H | 3-pyridyl | 21 |
| 15c | Me | H | 4-pyridyl | 31 |
| 15au | Me | 2,5-difluorophenyl | 2-pyridyl | 13 |
Data sourced from García et al., 2020. nih.gov
In addition to their σ1 receptor antagonism, the same series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been shown to exhibit potent agonism at the μ-opioid receptor (MOR). nih.gov The MOR is the primary target for opioid analgesics. The dual activity of these compounds as MOR agonists and σ1 receptor antagonists presents a promising strategy for developing safer and more effective analgesics. nih.gov
The level of MOR agonism, measured by the half maximal effective concentration (EC50), varies with the substituents on the spiro-heterocyclic core. The table below summarizes the MOR binding affinity (Ki) and functional activity (EC50) for several key derivatives.
| Compound | R¹ | R² | Ar | MOR Ki (nM) | MOR EC50 (nM) |
| 15a | Me | H | 2-pyridyl | 1.8 | 39 |
| 15b | Me | H | 3-pyridyl | 2.5 | 58 |
| 15c | Me | H | 4-pyridyl | 4.4 | 120 |
| 15au | Me | 2,5-difluorophenyl | 2-pyridyl | 1.2 | 26 |
Data sourced from García et al., 2020. nih.gov
While there is no direct evidence in the reviewed literature of this compound derivatives acting as neuropeptide Y (NPY) receptor antagonists, other spirocyclic compounds have been successfully developed for this purpose. For instance, a novel series of spirocyclic derivatives has been synthesized and evaluated as NPY Y5 receptor antagonists for potential use in the treatment of obesity. nih.gov This suggests that the spirocyclic scaffold is a viable starting point for the design of NPY receptor ligands. Neuropeptide Y and its receptors are involved in a multitude of physiological processes, and their modulation is a target for various therapeutic areas. nih.gov
The primary focus of the pharmacological characterization of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been on their dual activity at σ1 and μ-opioid receptors. nih.gov Comprehensive screening against a broader panel of neurotransmitter receptors for this specific class of compounds is not extensively detailed in the available literature. However, the development of such targeted dual-action compounds often involves assessing their selectivity against other receptors to minimize off-target effects. The unique three-dimensional structure of the spiro-heterocyclic core can be tailored to achieve high selectivity for the intended targets.
Enzyme Inhibition Studies
Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have also been investigated as inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH is a therapeutic strategy for the treatment of chronic kidney diseases and inflammation. A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent sEH inhibitors.
The inhibitory activity, measured by the half maximal inhibitory concentration (IC50), was found to be in the nanomolar range for several of these compounds. The table below presents the sEH inhibitory activity for selected derivatives.
| Compound | R¹ | R² | R³ | human sEH IC50 (nM) |
| 6 | H | H | 4-trifluoromethoxybenzyl | 1.9 |
| 19 | H | H | 4-cyanobenzyl | 1.3 |
| 21 | Me | H | 4-cyanobenzyl | 2.0 |
| 23 | H | Me | 4-cyanobenzyl | 1.2 |
Data sourced from Kato et al., 2014. nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition
No published data was identified that investigates or documents the inhibitory activity of this compound against Acetyl-CoA Carboxylase (ACC). Although ACC inhibition is a known therapeutic strategy for metabolic diseases, and various inhibitors have been developed, a connection to this specific spiro-compound has not been established in the reviewed literature. nih.govnih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
There is no scientific evidence available to suggest that this compound acts as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1. Inhibition of 11β-HSD1 is a therapeutic target for metabolic syndrome and other conditions, but the role of this particular compound in this context has not been described. nih.govnih.govmdpi.combiorxiv.orgresearchgate.net
Alpha-Glucosidase Inhibition
A thorough search of scientific databases yielded no results linking this compound to the inhibition of alpha-glucosidase.
METTL3 Inhibition
No studies were found that report on the activity of this compound as an inhibitor of Methyltransferase-like 3 (METTL3). While structurally related compounds such as 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been identified as potent METTL3 inhibitors, this activity has not been attributed to this compound itself. nih.gov
Regulation of Cellular Pathways
Interleukin-17-Producing T Helper Cell (T(H)17) Differentiation Regulation
There is no available research that describes a regulatory role for this compound in the differentiation of Interleukin-17-producing T helper cells (Th17). The regulation of Th17 differentiation is a critical area of immunology research, but this specific compound has not been implicated in this pathway. nih.govnih.govresearchgate.net
Applications in Chemical Biology and Medicinal Chemistry
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one as a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. Spirocyclic systems are increasingly recognized as privileged structures due to their inherent three-dimensionality. nih.gov This topographical feature allows them to present substituents in well-defined vectors, which can lead to improved potency and selectivity for their intended biological targets. nih.gov The inclusion of an oxygen atom within the spirocyclic core, as seen in this compound, can also favorably modulate physicochemical properties such as aqueous solubility.
The diazaspiro[5.5]undecane core, a key component of the title compound, has been identified in molecules with a wide range of biological activities, including treatments for pain, obesity, and various disorders of the central nervous and immune systems. For instance, the related 1,5-oxaza spiroquinone, which also features a spiro[5.5]undeca ring system, has been identified as a novel anti-inflammatory scaffold. The spatial arrangement of the rings in such spiro systems creates a rigid conformation that is distinct from more traditional, planar molecules used in drug design. This structural rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The combination of a diaza-spiro-undecane framework with an oxa-substituent suggests that this compound is a promising scaffold for the exploration of new chemical space in drug discovery.
Use as Chemical Probes in Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of probes based on novel scaffolds is crucial for interrogating new biological questions. While direct studies on this compound as a chemical probe are not extensively documented, the utility of related spirocyclic structures in this context is well-established. For example, derivatives of other diazaspiro scaffolds, such as 2,6-diazaspiro[3.4]octane, have been developed as potent inhibitors for targets like the hepatitis B capsid protein and as modulators of MAP and PI3K signaling pathways.
The inherent properties of spirocyclic systems, such as their conformational rigidity and defined exit vectors for substitution, make them excellent starting points for the design of selective chemical probes. Small-molecule fluorescent probes, for instance, are often built upon core dyes that can be chemically modified to interact with specific biomolecules or to be sensitive to their local environment. The this compound scaffold could potentially be functionalized with fluorophores or other reporter groups. Such derivatives could be used to investigate the localization and dynamics of their biological targets within cells, or to screen for new protein-protein interactions. The biological activities of analogous compounds, such as the neurotrophic and anti-neuroinflammatory properties of a 2-oxa-spiro[5.4]decane scaffold, highlight the potential for this class of molecules to probe complex neurological processes.
Rational Design of Bioactive Spirocyclic Analogs
Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. This process often involves computational techniques like molecular docking and molecular dynamics to predict how a molecule will bind to its target. The rigid nature of the this compound scaffold is particularly amenable to such in silico approaches, as it reduces the conformational complexity of the molecule.
A key strategy in rational design is the "merging" of pharmacophores, where essential features from two different bioactive molecules are combined into a single new entity. This approach has been successfully applied to the design of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the title compound. In that work, researchers merged the pharmacophoric elements of a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist to create dual-target ligands for the development of safer analgesics. The spirocyclic core served as the central anchor to correctly orient the necessary functional groups for interacting with both receptors. This example illustrates how the this compound framework could be systematically modified to generate analogs with tailored biological activities.
Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. These studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. For spirocyclic compounds, SAR studies often focus on the substitution patterns on the different rings of the scaffold.
Table 1: Illustrative SAR Findings for Analogs of Diaza-spiro[5.5]undecane
| Scaffold/Analog | Target(s) | Key Structural Modification | Observed Effect on Activity | Reference |
| 1,5-Oxaza Spiroquinone | JNK-1, GSK-3β | Late-stage functionalization of the spiro[5.5]undeca ring system | >20-fold increase in potency and a shift in kinase selectivity | |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR, σ1R | Introduction of a phenethyl group at position 9 | Enhanced dual affinity for both receptors | |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR, σ1R | Substitution of the aryl ring at position 4 with pyridyl moieties | Optimized ligand profile | |
| 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | MES test (anticonvulsant) | Presence of an amide bond | Moderate protective effect on seizures |
This table is for illustrative purposes and is based on findings from related spirocyclic compounds.
Building Blocks and Intermediates in Complex Molecule Synthesis
The utility of a scaffold in medicinal chemistry is also dependent on its accessibility through practical synthetic routes. The this compound core can be envisioned as a valuable building block for the construction of more complex molecules. General strategies for the synthesis of oxa-spirocycles have been developed, with methods like iodocyclization being a key step. These approaches allow for the creation of a diverse library of oxa-spirocyclic molecules with functional groups suitable for further chemical modification.
The synthesis of related diazaspiro[5.5]undecane systems often starts from readily available materials. For instance, the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives commenced with N-Boc-piperidone, which was converted in several steps to the key spirocyclic core. This highlights a modular approach where different fragments can be introduced systematically. The presence of reactive sites on the this compound structure, such as the secondary amine and the carbonyl group, provides handles for diversification, allowing it to serve as a versatile intermediate in the synthesis of compound libraries for high-throughput screening.
Future Research Directions
Exploration of Novel Synthetic Routes
The development of efficient and versatile synthetic methodologies is fundamental to exploring the potential of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one and its derivatives. While general methods for spiro-heterocycle synthesis exist, future work should focus on routes that offer high stereoselectivity and diversity in accessible analogs. wikipedia.org
One promising avenue is the application of modern catalytic methods. For instance, transition-metal-catalyzed C-H functionalization and cycloaddition reactions could provide direct and atom-economical pathways to the core structure. rsc.org Another area for exploration is the use of organocatalysis, which could offer enantioselective routes to chiral variants of the spirocycle. rsc.org The development of modular synthetic platforms, where different fragments can be easily introduced, would be highly beneficial for creating a library of analogs for structure-activity relationship (SAR) studies. acs.org Such platforms would allow for the rapid elaboration of the core scaffold to probe its biological activity. acs.org
Future synthetic strategies could also involve multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A one-pot synthesis approach has been successfully used for preparing other diazaspiro[5.5]undecane derivatives and could be adapted for this specific compound. researchgate.net The development of robust and scalable synthetic routes will be critical for any future medicinal chemistry campaigns.
Advanced Spectroscopic and Computational Characterization
A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for rational drug design. Future research should employ a combination of advanced spectroscopic techniques and computational modeling.
Due to the spirocyclic nature of the compound, it possesses a chiral center at the spiro atom, making the characterization of its enantiomers crucial. wikipedia.org Advanced chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), will be invaluable for determining the absolute configuration of the enantiomers. researchgate.net These techniques, when coupled with quantum chemical calculations, can provide unambiguous stereochemical assignments, which is a critical step for understanding biological activity. rsc.org
In addition to chiroptical methods, comprehensive Nuclear Magnetic Resonance (NMR) studies, including 2D techniques like NOESY and ROESY, will be necessary to elucidate the conformational preferences of the fused ring system. High-resolution mass spectrometry will confirm the elemental composition, and X-ray crystallography of the parent compound or its derivatives would provide definitive structural information in the solid state. nih.gov
Computational studies, particularly Density Functional Theory (DFT) calculations, will complement experimental data by providing insights into molecular orbital energies, charge distribution, and vibrational frequencies. rsc.org Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in different solvent environments, which is crucial for understanding its behavior in biological systems. mdpi.com
Detailed Mechanistic Studies of Biological Interactions
Once biologically active analogs of this compound are identified, detailed mechanistic studies will be essential to understand how they exert their effects at a molecular level.
Initial investigations should focus on identifying the specific protein targets of the active compounds. This can be achieved through a variety of techniques, including affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA). A study on a novel spiro-heterocyclic compound, GPI0363, successfully identified its target as the sigma factor SigA in Staphylococcus aureus by analyzing resistant mutants. frontiersin.orgnih.gov
Once a target is identified, enzyme kinetics studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). acs.org For example, studies on spiro[4.5]decanone derivatives as inhibitors of prolyl hydroxylase domains (PHDs) revealed important structure-activity relationships and their mechanism of action. rsc.org Isothermal titration calorimetry (ITC) can be employed to measure the thermodynamic parameters of the binding interaction, providing insights into the driving forces of complex formation.
Structural biology techniques, such as X-ray co-crystallography or cryo-electron microscopy (cryo-EM), of the compound bound to its target protein will provide atomic-level details of the interaction. researchgate.net This information is invaluable for understanding the key binding interactions and for guiding the design of more potent and selective analogs. mdpi.com
Design of Highly Selective and Potent Analogs
The initial hits from biological screening are often not optimal in terms of potency, selectivity, or pharmacokinetic properties. Therefore, a key area of future research will be the rational design and synthesis of improved analogs based on an iterative cycle of design, synthesis, and testing.
Structure-activity relationship (SAR) studies will be central to this effort. chemisgroup.us By systematically modifying different parts of the this compound scaffold and observing the effects on biological activity, researchers can build a comprehensive SAR model. soton.ac.uk For instance, the substituents on the nitrogen atoms and the carbonyl group can be varied to explore their impact on target binding and cellular activity. nih.gov
Computational methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to guide the design of new analogs. mdpi.com Three-dimensional pharmacophore models, which define the essential spatial arrangement of functional groups required for activity, are powerful tools for virtual screening and de novo design. mdpi.com
Bioisosteric replacement is another important strategy. For example, the oxygen atom in the tetrahydropyran (B127337) ring could be replaced with sulfur or a methylene (B1212753) group to modulate the compound's physicochemical properties and biological activity. Similarly, the lactam carbonyl could be replaced with other functional groups to explore different interactions with the target protein. The exploration of diazaspiro cores as piperazine (B1678402) bioisosteres has been a successful strategy in developing σ2 receptor ligands. mdpi.com
Investigation of Broader Biological Target Landscapes
Given the novelty of the this compound scaffold, it is important to investigate its potential to interact with a wide range of biological targets. Spiro-heterocyclic compounds have shown diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govnih.govresearchgate.net
High-throughput screening (HTS) of a library of this compound analogs against a panel of diverse biological targets, such as G protein-coupled receptors (GPCRs), kinases, and proteases, could reveal unexpected therapeutic opportunities. For example, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the GABA-A receptor. soton.ac.uk Another related scaffold, 1,9-diazaspiro[5.5]undecanes, has been investigated for the treatment of pain, obesity, and cardiovascular disorders. nih.gov
Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is another powerful approach. This can lead to the discovery of compounds with novel mechanisms of action. The identification of a novel spiro-heterocyclic compound that inhibits transcription in Staphylococcus aureus through a silkworm infection model is a testament to the power of this approach. frontiersin.orgnih.gov
Furthermore, exploring the potential of this scaffold in emerging therapeutic areas, such as the modulation of protein-protein interactions or as covalent inhibitors, could open up new avenues for drug discovery. nih.gov The unique 3D structure of the spirocycle may be particularly well-suited for disrupting the large and often flat interfaces of protein-protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
